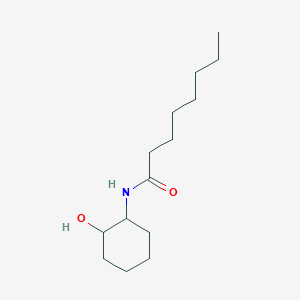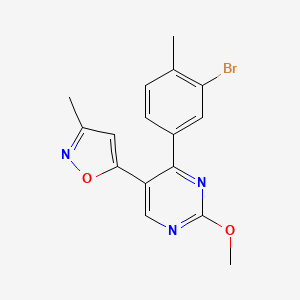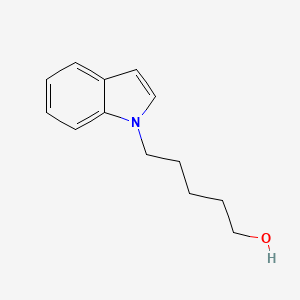
N-(2-hydroxycyclohexyl)octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxycyclohexyl)octanamide: is an organic compound with the molecular formula C14H27NO2 It is a secondary amide with a hydroxyl group attached to a cyclohexyl ring, which is further connected to an octanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclohexyl)octanamide typically involves the reaction of cyclohexanone with octanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired amide. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Pyridine or triethylamine
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-hydroxycyclohexyl)octanamide can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-hydroxycyclohexyl)octanamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a ligand in receptor studies or as a probe to investigate enzyme-substrate interactions.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and surfactants.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxycyclohexyl)octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and amide functionality allow it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N,N-bis(2-hydroxyethyl)octanamide: This compound has two hydroxyl groups and is used in similar applications but has different solubility and reactivity properties.
N-(2-oxotetrahydrofuran-3-yl)octanamide: This compound contains a tetrahydrofuran ring and is used in different contexts, such as drug development and materials science.
Uniqueness: N-(2-hydroxycyclohexyl)octanamide is unique due to its specific structural features, such as the cyclohexyl ring and the single hydroxyl group. These features confer distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
304663-38-5 |
|---|---|
Fórmula molecular |
C14H27NO2 |
Peso molecular |
241.37 g/mol |
Nombre IUPAC |
N-(2-hydroxycyclohexyl)octanamide |
InChI |
InChI=1S/C14H27NO2/c1-2-3-4-5-6-11-14(17)15-12-9-7-8-10-13(12)16/h12-13,16H,2-11H2,1H3,(H,15,17) |
Clave InChI |
WYTIAVOLLZDODA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12045391.png)
![8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12045407.png)

![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B12045413.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12045429.png)



![N-(3-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12045443.png)

![1-hydroxy-3-oxo-N-(4-oxo-2-pentylquinazolin-3(4H)-yl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12045454.png)


